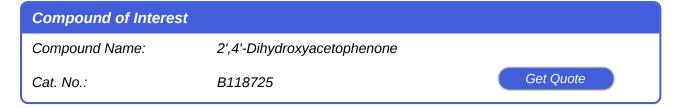


A Comprehensive Technical Guide to 2',4'-Dihydroxyacetophenone (CAS Number: 89-84-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is an aromatic ketone that serves as a significant building block in organic synthesis and possesses a range of biological activities.[1][2] Its chemical structure, featuring a dihydroxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of various pharmaceuticals and other bioactive molecules. [3] This technical guide provides an in-depth overview of **2',4'-Dihydroxyacetophenone**, including its chemical and physical properties, synthesis protocols, and its role in biological pathways, tailored for professionals in research and drug development.

Chemical and Physical Properties

2',4'-Dihydroxyacetophenone is a yellow-brown to reddish-brown crystalline powder.[1] It is a member of the resorcinol and dihydroxyacetophenone families and is recognized as a plant metabolite.[1][4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 2',4'-Dihydroxyacetophenone



Property	Value	Reference
CAS Number	89-84-9	[1][5][6]
Molecular Formula	C ₈ H ₈ O ₃	[4][5]
Molecular Weight	152.15 g/mol	[4]
Appearance	Yellow-brown to reddish-brown fine crystalline powder	[1]
Melting Point	143-144.5 °C	[1][6]
Boiling Point	234.6°C (estimate)	[6]
Density	1.18 g/mL at 25 °C	[1][6]
Solubility	Soluble in hot alcohol, pyridine, and glacial acetic acid. Slowly decomposes in water. Nearly insoluble in ether, benzene, and chloroform. Soluble in DMSO and Methanol.	[1][6]
рКа	7.96 ± 0.18	[6]

Synthesis and Experimental Protocols

The synthesis of **2',4'-Dihydroxyacetophenone** is most commonly achieved through the Friedel-Crafts acylation of resorcinol. Several methods have been reported, with variations in catalysts and reaction conditions.

Synthesis via Zinc Chloride Catalyst

A widely used method involves the reaction of resorcinol with acetic acid in the presence of anhydrous zinc chloride.[1][7]

Experimental Protocol:



- Preparation: Anhydrous zinc chloride (1.1 mol) is dissolved in glacial acetic acid (1.5 mol) in a round-bottom flask equipped with a reflux condenser.
- Reaction: Resorcinol (1.0 mol) is added to the mixture.[7]
- Heating: The reaction mixture is heated to 100-130°C and maintained at this temperature for 1 hour.[7]
- Work-up: After the reaction is complete, the mixture is cooled and decomposed by adding 18% hydrochloric acid.[7]
- Purification: The crude product is obtained by filtration, washed with cold water, and can be
 further purified by recrystallization from hot water to yield pale yellow to white crystals of
 2',4'-dihydroxyacetophenone.[7][8]

Synthesis via Proton Acid Catalyst

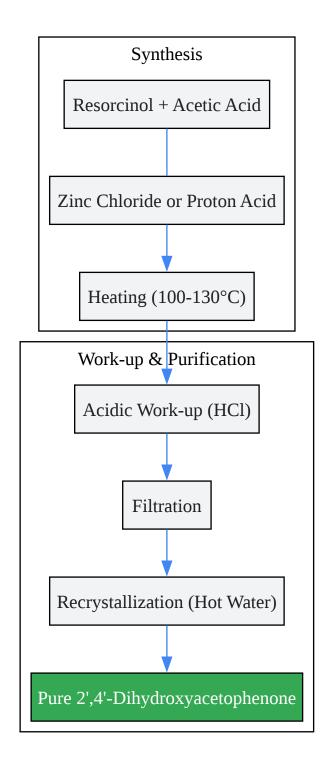
An alternative method utilizes a proton acid catalyst, such as sulfuric acid, while removing the water formed during the reaction.[9]

Experimental Protocol:

- Reaction Setup: Resorcinol and acetic acid are combined in a reaction vessel with a proton acid catalyst (e.g., sulfuric acid).[9]
- Azeotropic Distillation: The reaction is conducted under conditions that allow for the continuous removal of water, for instance, by azeotropic distillation.
- Hydrolysis: The resulting residue is refluxed with water containing a small amount of sulfuric acid for 6 hours.[9]
- Isolation: The solution is cooled to room temperature, and the precipitated 2',4'-dihydroxyacetophenone is collected by filtration.[9]

The logical workflow for the synthesis and purification of **2',4'-Dihydroxyacetophenone** can be visualized as follows:





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General Synthesis and Purification Workflow.

Biological Activity and Applications



2',4'-Dihydroxyacetophenone serves as a precursor for a variety of biologically active compounds and exhibits some intrinsic bioactivities.

Precursor for Chalcones and Flavonoids

This compound is a key starting material for the synthesis of chalcones, which are precursors to flavonoids.[10] These synthesized derivatives have been investigated for various pharmacological properties.

Enzyme Inhibition

Derivatives of **2',4'-dihydroxyacetophenone** have been synthesized and evaluated as inhibitors of phosphodiesterase (PDE) enzymes, specifically PDE-1 and PDE-3.[11] PDE inhibitors are of interest for their potential therapeutic applications in cardiovascular and neurological disorders.[11]

Antimicrobial and Antitumor Activity

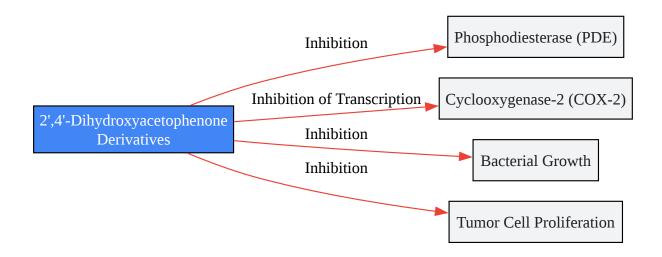
Novel dihydroxyacetophenone derivatives have been synthesized and shown to possess significant antimicrobial and antitumor activities.[12] Notably, some brominated derivatives have demonstrated potent antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[12]

Antioxidant and Anti-inflammatory Properties

2',4'-Dihydroxyacetophenone is known for its antioxidant properties, acting as a free radical scavenger.[3] It has also been shown to inhibit the transcription of COX-2 in cancer cells, suggesting anti-inflammatory potential.[2]

A simplified representation of the potential signaling pathway modulation by **2',4'-dihydroxyacetophenone** derivatives is shown below.





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Potential Biological Targets of DHAP Derivatives.

Conclusion

2',4'-Dihydroxyacetophenone is a versatile chemical compound with a well-established role in organic synthesis and emerging significance in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for researchers and drug development professionals. Further exploration of its derivatives could lead to the discovery of novel therapeutic agents.

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